molecular formula C10H6F2N2O5 B2931651 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 1864014-62-9

2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B2931651
CAS No.: 1864014-62-9
M. Wt: 272.164
InChI Key: UXXGCAUSTWKSJP-UHFFFAOYSA-N
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Description

2-(3,3-Difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound characterized by its indole core structure, which is substituted with difluoro, nitro, and oxo groups. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted indoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the development of new therapeutic agents.

Medicine: . Its derivatives are being explored for their pharmacological properties.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with various biological activities.

  • 5-Fluoroindole: A compound used in the synthesis of pharmaceuticals.

  • 2-Nitroindole: Another indole derivative with potential medicinal applications.

Uniqueness: 2-(3,3-Difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(3,3-difluoro-5-nitro-2-oxoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O5/c11-10(12)6-3-5(14(18)19)1-2-7(6)13(9(10)17)4-8(15)16/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXGCAUSTWKSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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